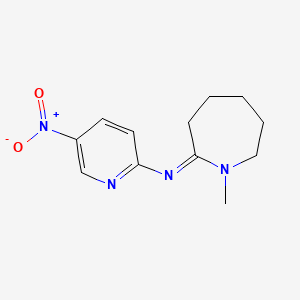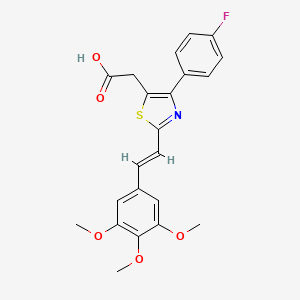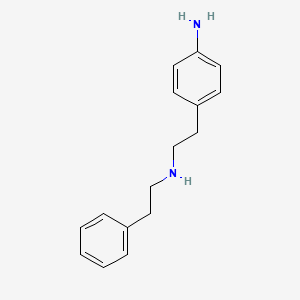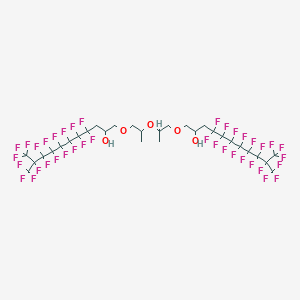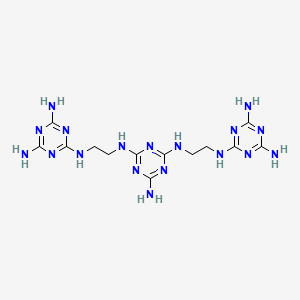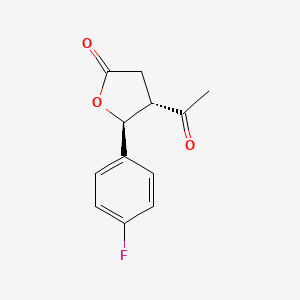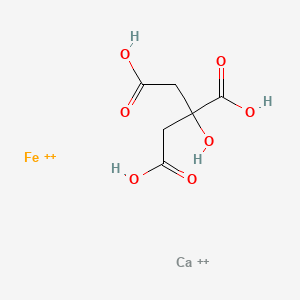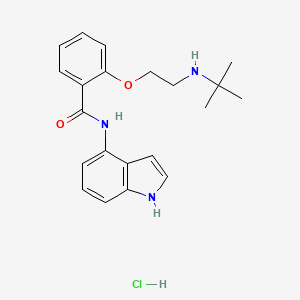
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2-(2-((1,1-dimethylethyl)amino)ethoxy) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the tert-butylamino group.
Aplicaciones Científicas De Investigación
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzamide moiety can interact with proteins, affecting their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-
- N-tert-Butylbenzamide
- N-t-Butylbenzamide
Uniqueness
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to the presence of the indole ring, which imparts distinct biological activities. The combination of the benzamide and indole moieties enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
Propiedades
Número CAS |
112857-87-1 |
|---|---|
Fórmula molecular |
C21H26ClN3O2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
2-[2-(tert-butylamino)ethoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-7-16(19)20(25)24-18-9-6-8-17-15(18)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H |
Clave InChI |
ZBONZTOIRWPPET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
